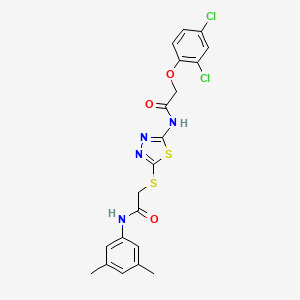
2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A study reported the synthesis of isocyano arylboronate esters, which are stable due to the presence of an isocyano group . Theoretical calculations revealed that the electron delocalization between the aryl group and the boron atom might contribute to this stability . Another study described the synthesis of borodepsipeptides utilizing boron-containing isocyanides .Molecular Structure Analysis
The molecular structure of “2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is not explicitly mentioned in the search results .Chemical Reactions Analysis
The chemical reactions involving “2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación
Pharmaceuticals and Cancer Treatment
This compound has been used in the development of 1,3,4-Oxadiazole-based drugs, which are known for their cytotoxicity towards malignant cells . These drugs have shown promising results when combined with outstanding oxadiazole scaffolds, which selectively interact with nucleic acids, enzymes, and globular proteins . They inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects .
Synthesis of Polyisocyanide Derivatives
The compound has been used in the synthesis of polyisocyanide derivatives with a cross-linked structure . These derivatives have been used as nitrite electrochemical probes and as precursors for nitrogen-doped carbon materials .
Electrochemical Detection of Nitrite
A polyisocyanide derivative, prepared using this compound, has been used for the electrochemical detection of nitrite . The detection limit reached approximately 0.51 μM .
4. Preparation of Nitrogen-Doped Porous Carbon Material A nitrogen-doped porous carbon material was obtained by direct carbonization of a polyisocyanide derivative prepared using this compound . This material showed promising electrochemical performance, with a specific capacitance of 152.5 F g −1 at 0.5 A g −1, and high capacitance retention of 94.4% after 1000 galvanostatic charge–discharge cycles .
Radical Copolymerization
This compound has been used in the radical copolymerization process . The resulting copolymers contain photochromic mesogenic fragments .
Mecanismo De Acción
Target of Action
The primary targets of 2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are essential metabolic enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) at their active site cysteines .
Mode of Action
2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane interacts with its targets through covalent modifications. It binds covalently to the catalytic site of the enzymes, leading to concentration-dependent labeling and corresponding functional inhibition .
Biochemical Pathways
The compound affects the fatty acid biosynthetic process and the hexosamine pathway. The covalent modifications of the enzymes involved in these pathways by 2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lead to the destabilization and dysregulation of proteins related to the targeted pathways .
Pharmacokinetics
It is known that the compound’s cytotoxicity and inhibition of cytochrome p450 enzymes require optimization prior to therapeutic application .
Result of Action
The molecular and cellular effects of 2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane’s action include the destabilization and dysregulation of proteins related to the targeted pathways. This results in the inhibition of bacterial growth, demonstrating its potent antimicrobial activities .
Action Environment
It is known that the compound’s effectiveness as an antimicrobial agent can be affected by factors such as bacterial resistance .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2/c1-12(2)13(3,4)17-14(16-12)10-6-8-11(15-5)9-7-10/h6-9H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAGFQFDWYWSHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[N+]#[C-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2383968.png)
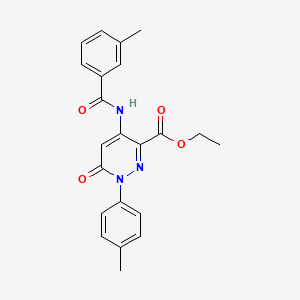
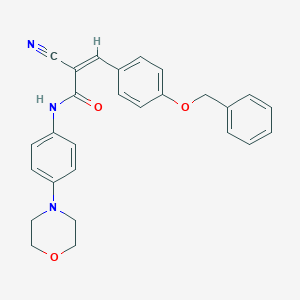
![Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate](/img/structure/B2383975.png)
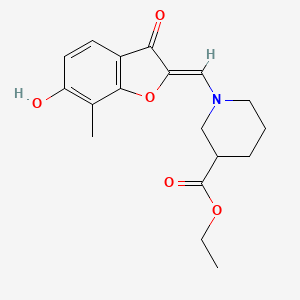
![2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2383977.png)
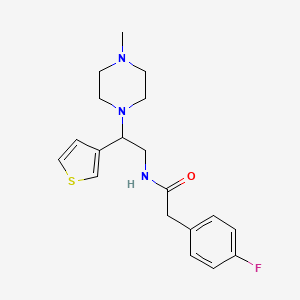
![5-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383979.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2-phenoxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2383981.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2383982.png)
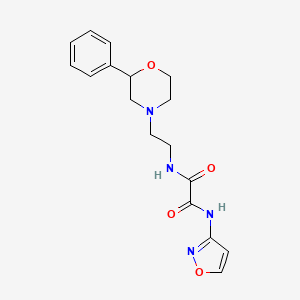
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2383986.png)
![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2383987.png)
